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Compound of Interest

Compound Name: Titanium disilicide

Cat. No.: B078298

Technical Support Center: TiSi2 Phase Stability

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers encountering issues with the phase stability of Titanium Silicide (TiSi2),
particularly concerning the influence of film thickness on the C49 to C54 phase transition.

Frequently Asked Questions (FAQs)

Q1: What are the C49 and C54 phases of Titanium Silicide (TiSiz2)?

Al: Titanium Silicide (TiSi2) primarily exists in two crystalline structures: a metastable, high-
resistivity C49 phase (base-centered orthorhombic) and a stable, low-resistivity C54 phase
(face-centered orthorhombic). The C49 phase typically forms first at lower temperatures
(around 450-650°C), and the desired C54 phase, with its lower electrical resistivity, is formed at
higher temperatures (above 650°C). The transition from the C49 to the C54 phase is crucial for
creating low-resistance contacts in microelectronic devices.[1][2]

Q2: How does the initial titanium (Ti) film thickness affect the C49 to C54 TiSiz phase
transition?

A2: The thickness of the initial titanium film significantly impacts the temperature required for
the C49 to C54 phase transformation. As the film thickness decreases, the temperature needed
for this transition increases.[1][3][4] This phenomenon is often referred to as the retardation of
the phase transition in thinner films.[3][4] Thicker films facilitate the transformation at lower
temperatures.[5]
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Q3: Why is the C49 to C54 transformation more difficult in thinner films?

A3: The transformation from the C49 to the C54 phase is a nucleation and growth process.[2]
[6] In thinner films, the density of nucleation sites for the C54 phase is lower, making the
transformation more difficult and requiring higher thermal energy.[7] This is a key challenge in
the fabrication of deep-submicron devices.

Q4: Does the silicon substrate orientation play a role in the phase transition temperature?

A4: Yes, the substrate orientation has a notable effect. The C49 to C54 transition temperature
is higher for TiSiz films formed on Si(111) substrates compared to those on Si(100) substrates
for the same film thickness.[1][3][4]

Troubleshooting Guide

Problem 1: Incomplete C49 to C54 phase transformation in my thin Ti film, resulting in high
sheet resistance.

o Possible Cause: The annealing temperature is too low for the given film thickness. Thinner
films require higher temperatures to overcome the nucleation barrier for the C54 phase.[1][3]

e Troubleshooting Steps:
o Verify Film Thickness: Accurately measure your initial Ti film thickness.

o Increase Annealing Temperature: Gradually increase the final annealing temperature.
Refer to the data in Table 1 for guidance on the required temperature for your specific film
thickness and substrate orientation.

o Consider a Two-Step Anneal: A two-step annealing process can be more effective than a
single high-temperature anneal.[8] The first step at a lower temperature forms the C49
phase, and a second, higher temperature step drives the transformation to the C54 phase.

Problem 2: The TiSiz film is agglomerating at the high temperatures required to transform my
very thin film.

o Possible Cause: At temperatures above 900°C, TiSiz films, especially thin ones, can become
discontinuous and agglomerate, leading to a sharp increase in resistivity.[9] This narrows the
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process window for successfully forming the C54 phase in very thin films.

e Troubleshooting Steps:

o Optimize Annealing Time: Minimize the time at the peak transformation temperature to
reduce the opportunity for agglomeration.

o Use a Capping Layer: ATiN capping layer can improve the thermal stability of the silicide
film.

o Investigate Alloying: The addition of ternary elements like Niobium (Nb), Molybdenum
(Mo), or Gold (Au) to the titanium can lower the C49 to C54 transformation temperature,
potentially avoiding the temperature regime where agglomeration is severe.[10]

Problem 3: My results are inconsistent, even with the same film thickness.

» Possible Cause: The cleanliness of the silicon substrate surface before titanium deposition is
critical. Any native oxide can interfere with the reaction between Ti and Si, affecting the
uniformity and phase formation of the resulting silicide.

o Troubleshooting Steps:

o Standardize Substrate Cleaning: Implement a rigorous and repeatable pre-deposition
cleaning process for the silicon wafers. This typically involves an RCA clean followed by a
dilute HF dip to remove the native oxide.

o Ensure High Vacuum: Deposit the titanium film in a high-vacuum environment to minimize
contamination during deposition.

Data Presentation

Table 1: C49 to C54 TiSi2 Phase Transition Temperature as a Function of Ti Film Thickness and
Substrate Orientation
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C49-C54 Transition

Initial Ti Film Substrate
. . . Temperature Range Reference
Thickness Orientation .
(°C)

Thicker Films (>20 )

Si(100) 600 - 700 [3][4]
nm)
20 nm Si(100) 600 - 700 [3][4]
20 nm Si(111) 700 - 800 [3][4]
Thinner Films (<20 ) ) Increases as

Si(100) / Si(111) _ [31[4]
nm) thickness decreases

Table 2: Resistivity of TiSi2 Phases

TiSi2 Phase Resistivity (uQ-cm) Reference
C49 60 - 90 [2]
C54 12-24 [1]

Experimental Protocols

Methodology for TiSiz Film Formation and Phase Analysis
o Substrate Preparation:
o Begin with single-crystal silicon wafers, either (100) or (111) orientation.

o Perform a standard pre-deposition cleaning procedure (e.g., RCA clean) to remove
organic and metallic contaminants.

o Immediately before loading into the deposition chamber, perform a dilute hydrofluoric acid
(HF) dip to remove the native silicon dioxide layer and hydrogen-passivate the surface.

 Titanium Film Deposition:

o Deposit a thin film of titanium (e.g., 5 nm to 40 nm) onto the cleaned silicon substrate.[3]
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o Common deposition techniques include sputtering or electron beam evaporation in a high-
vacuum system to prevent contamination.[11]

e Annealing for Silicide Formation:

o Transfer the wafer to an annealing chamber, such as a rapid thermal annealing (RTA)
system.

o Two-Step Annealing Process:

» Step 1 (C49 Formation): Anneal at a temperature between 450°C and 650°C.[1] This
step reacts the titanium with the silicon to form the initial, high-resistivity C49 TiSiz
phase.

» (Optional) Selective Etch: A wet etch can be performed at this stage to remove any
unreacted titanium and titanium nitride (if annealing in a nitrogen ambient).

» Step 2 (C54 Formation): Perform a second anneal at a higher temperature (e.g.,
>650°C, dependent on film thickness) to transform the C49 phase into the low-resistivity
C54 phase.[1]

e Phase and Morphological Characterization:

o X-Ray Diffraction (XRD): Use XRD to identify the crystalline phases present in the film.
The diffraction patterns of C49 and C54 TiSiz are distinct.[3]

o Raman Spectroscopy: This technique is also effective for phase identification in TiSiz films.

[3]

o Sheet Resistance Measurement: Employ a four-point probe to measure the sheet
resistance of the film. A significant drop in resistance indicates the successful
transformation from the C49 to the C54 phase.

o Electron Microscopy (SEM/TEM): Use Scanning Electron Microscopy (SEM) and
Transmission Electron Microscopy (TEM) to examine the surface morphology, grain
structure, and interface of the silicide film.[3] TEM can confirm the crystal structure of
individual grains.
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Visualizations

Click to download full resolution via product page

Caption: Experimental workflow for TiSi2 formation and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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